molecular formula C19H29NO3 B107786 Homocapsaicin II CAS No. 71240-51-2

Homocapsaicin II

Número de catálogo: B107786
Número CAS: 71240-51-2
Peso molecular: 319.4 g/mol
Clave InChI: MLJGZARGNROKAC-VQHVLOKHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Homocapsaicin II is a capsaicinoid, a class of compounds found in chili peppers (Capsicum species). It is an analog and congener of capsaicin, the primary compound responsible for the pungency of chili peppers. This compound is a lipophilic, colorless, odorless crystalline to waxy compound. It accounts for about 1% of the total capsaicinoids mixture in chili peppers and has approximately half the pungency of capsaicin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Homocapsaicin II can be synthesized through several chemical routes. One common method involves the condensation of vanillylamine with a fatty acid derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves the extraction of capsaicinoids from chili peppers followed by purification processes such as high-performance liquid chromatography (HPLC). The extracted capsaicinoids are then subjected to chemical modifications to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions: Homocapsaicin II undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Homocapsaicin II has a wide range of scientific research applications:

Mecanismo De Acción

Homocapsaicin II exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor, a membrane channel found on sensory nerve fibers. Activation of TRPV1 by this compound leads to the influx of calcium ions, resulting in depolarization of the nerve fibers and the sensation of heat and pain. This mechanism is similar to that of capsaicin, but this compound has a lower potency .

Comparación Con Compuestos Similares

    Capsaicin: The most abundant and potent capsaicinoid in chili peppers.

    Dihydrocapsaicin: Another major capsaicinoid with similar properties to capsaicin.

    Nordihydrocapsaicin: A less potent capsaicinoid with a slightly different chemical structure.

    Homodihydrocapsaicin: Similar to homocapsaicin II but with a saturated acyl chain

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which includes an unsaturated acyl chain with a double bond at the 6 position and a methyl group at the 8 position. This structure gives it distinct chemical and biological properties compared to other capsaicinoids .

Actividad Biológica

Homocapsaicin II, a capsaicinoid derived from Capsicum annuum, exhibits significant biological activity, particularly in the context of pain modulation and anti-inflammatory effects. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its pungent nature and belongs to the capsaicinoid family, which are known for their role in the spiciness of chili peppers. Its chemical formula is C18H27NO3C_{18}H_{27}NO_3 with a molecular weight of 303.42 g/mol. It is structurally similar to capsaicin but has variations in the side chain that influence its biological activity.

Target Enzymes

This compound primarily interacts with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes:

  • Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, this compound reduces the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .

Biochemical Pathways

The primary pathway affected is the arachidonic acid pathway , crucial for inflammatory responses. The inhibition of COX enzymes leads to decreased prostaglandin synthesis, thereby mitigating inflammatory processes.

Pharmacokinetics

This compound is lipophilic, allowing it to be absorbed through skin and mucous membranes. Its pharmacokinetic properties suggest rapid distribution in tissues, contributing to its analgesic effects.

Biological Effects

This compound exhibits a range of biological effects:

  • Anti-inflammatory Activity : Reduces inflammation through COX inhibition.
  • Analgesic Properties : Provides pain relief by modulating nociceptive pathways via TRPV1 receptor activation.
  • Antioxidant Effects : Exhibits antioxidant properties that may protect against oxidative stress-related damage .

Case Studies and Research Findings

Numerous studies have investigated the effects of this compound in various models:

Study ModelApplicationResults
Rat osteoarthritisCapsaicin injectionReduced osteoarthritis symptoms and macrophage infiltration
High-fat diet-induced obesity0.075% capsaicinDecreased lipid accumulation in adipose tissues
Human lung carcinoma cellsCapsaicin with erlotinibEnhanced cytotoxicity and inhibited cell growth
Osteosarcoma cellsCapsaicin (100 µM) with cisplatinInduced apoptosis and inhibited cell invasion

These findings highlight the compound's potential in managing conditions like obesity, cancer, and chronic pain .

Potential Therapeutic Applications

This compound shows promise for various therapeutic applications:

  • Pain Management : Effective in treating neuropathic pain and inflammatory conditions.
  • Cancer Therapy : Potential as an adjunct treatment in cancer therapies due to its ability to enhance the efficacy of chemotherapeutic agents .
  • Obesity Treatment : May aid in weight management by modulating metabolic processes .

Propiedades

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyldec-6-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-4-15(2)9-7-5-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJGZARGNROKAC-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can I quantify Homocapsaicin II in pepper samples?

A1: The research article describes a high-performance liquid chromatography (HPLC) method for quantifying this compound in pepper samples []. After freeze-drying and extracting the sample, the extract is analyzed using HPLC with UV detection at 280 nm. The method boasts a limit of detection of approximately 15-30 ng and can quantify this compound levels ranging from approximately 0.5 to 3600 microg of capsaicin equivalents per gram of product []. This method is suitable for analyzing various pepper parts, including the pericarp, placenta, seeds, and different sections of whole peppers, as well as pepper-containing foods [].

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